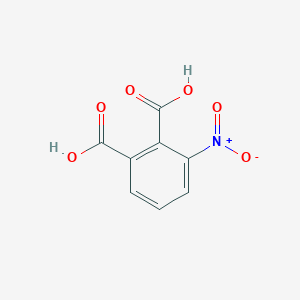

2-(Pyridin-3-yl)acetohydrazide

Overview

Description

Synthesis Analysis

The synthesis of 2-(Pyridin-3-yl)acetohydrazide derivatives involves various chemical reactions and methodologies. For example, a study by Hao et al. (2010) detailed the preparation of a related compound through the condensation of 2-acetylpyridine and isonicotinohydrazide, leading to the synthesis of complexes with notable DNA-binding properties and antioxidant activities (Hao et al., 2010). Another approach described by Reichelt et al. (2010) utilizes palladium-catalyzed monoarylation of hydrazides for synthesizing triazolopyridines, showcasing the versatility in synthetic methods (Reichelt et al., 2010).

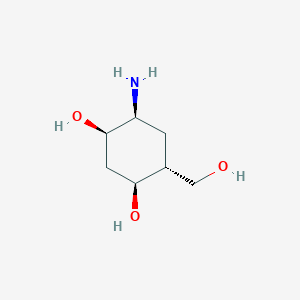

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied. Plutenko et al. (2012) investigated the dihedral angles and hydrogen bonding within crystals of a related compound, providing insights into its supramolecular assembly (Plutenko et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of this compound facilitates the formation of various complexes and derivatives with unique properties. Al-Kilany and Al-Khuder (2017) synthesized new complexes by reacting transition metals with a derivative, highlighting its potential as a ligand in coordination chemistry (Al-Kilany & Al-Khuder, 2017).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science and pharmaceuticals. However, specific studies focusing on these aspects were not identified in the current search, indicating a potential area for future research.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to form complexes with metals, are vital for understanding the applications of this compound. The work by Evrard et al. (2022) on the synthesis of N-acylhydrazones incorporating the imidazo[1,2-a]pyridine scaffold illustrates the compound's utility in creating molecules with potential bioactivity (Evrard et al., 2022).

Scientific Research Applications

Plant Growth Stimulation : Derivatives of 2-(Pyridin-3-yl)acetohydrazide, particularly 2-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy-acetohydrazide derivatives, have shown a pronounced plant growth stimulant effect, with 65-87% relative to heteroauxin (Pivazyan et al., 2019).

Biological Sensing and Iron Complexes : Compounds like 2,6-bis(pyrazolyl)pyridines, related to this compound, offer versatile applications in biological sensing. Iron complexes containing these compounds show unusual spin-state transitions (Halcrow, 2005).

Antibacterial and Antioxidant Properties : Synthesized compounds with this compound demonstrate remarkable antibacterial activity and promising results as antioxidants, potentially useful as therapeutic drugs for pathogenic bacterial diseases (Aly et al., 2022).

Anti-cancer Potential : Certain complexes of this compound exhibit inhibitory effects on human lung and colorectal carcinoma cell growth, suggesting their potential as anti-cancer agents (Datta et al., 2012).

Antimicrobial Activity : New pyrimidine hydrazone derivatives of this compound show promising antimicrobial activity against various pathogenic bacteria, fungi, and yeasts (Kaplancıklı et al., 2013).

Antitubercular Activity : Schiff's bases of 2-(1H-tetrazol-5-yl) Pyridine, related to this compound, have shown potent antitubercular activity against Mycobacterium Tuberculosis (Mohite et al., 2021).

Catalysis in Organic Synthesis : Cu(II)/pypzacac complexes, which involve this compound derivatives, efficiently catalyze the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, providing a promising approach for efficient synthesis (Xie et al., 2014).

Antidiabetic Agents : Some acetohydrazide derivatives have shown potential as antidiabetic agents, with molecular docking studies highlighting important binding features (Arif et al., 2017).

Antioxidant Activities : Metal complexes of (E)-N'-[1-(pyridin-2-yl)ethylidene)isonicotinohydrazide and its derivatives possess potent antioxidant activity (Hao et al., 2010).

Crystal Structure Analysis : The compound 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide exhibits significant structural features with dihedral angles and supramolecular chains in its crystal structure (Plutenko et al., 2012).

Mechanism of Action

Target of Action

The primary targets of 2-(Pyridin-3-yl)acetohydrazide are Nucleotide Pyrophosphatases (NPPs), specifically NPP1 and NPP3 . These enzymes play a crucial role in maintaining the extracellular level of nucleotides and nucleosides and are also involved in the regulation of nucleotide-based intercellular signaling .

Mode of Action

This compound interacts with its targets, NPP1 and NPP3, by inhibiting their activity . The compound’s diacylhydrazine derivatives have shown higher inhibitory values . Molecular docking studies suggest that the compound forms hydrogen bonds within the active site of the target enzymes .

Biochemical Pathways

The NPP1 and NPP3 enzymes are involved in the hydrolysis of nucleotides into nucleosides and can hydrolyze the pyrophosphate and phosphodiester bond of nucleotides . They regulate P2 and P1 receptor signaling with their catalytic action that generates new messenger molecules like adenosine, AMP, or pyrophosphate . By inhibiting these enzymes, this compound can potentially affect these biochemical pathways.

Result of Action

The inhibition of NPP1 and NPP3 by this compound can potentially lead to various molecular and cellular effects. For instance, the overexpression of these enzymes has been linked to various pathological disorders, including osteoarthritis, type 2 diabetes, calcification, allergies, neurodegenerative diseases, and carcinogenesis . Therefore, inhibiting these enzymes could potentially alleviate these conditions.

Biochemical Analysis

Biochemical Properties

2-(Pyridin-3-yl)acetohydrazide has been found to exhibit inhibitory properties against certain enzymes . For instance, it has been used in the synthesis of diacylhydrazine derivatives, which have shown potential as inhibitors of Nucleotide Pyrophosphatases (NPPs) . NPPs are enzymes that play a crucial role in maintaining the extracellular level of nucleotides and nucleosides and are involved in the regulation of nucleotide-based intercellular signaling .

Cellular Effects

The cellular effects of this compound are not fully understood yet. Its derivatives have shown potential in enhancing the efficacy of cancer therapeutics . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not fully known. Its derivatives have been found to exhibit inhibitory effects on NPPs . These inhibitors are thought to exert their effects at the molecular level through binding interactions with the enzymes, potentially leading to enzyme inhibition or activation, and changes in gene expression .

properties

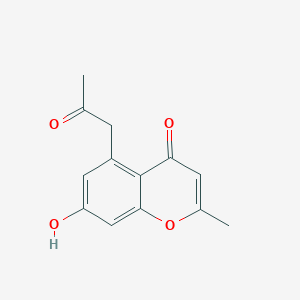

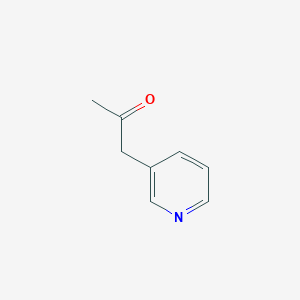

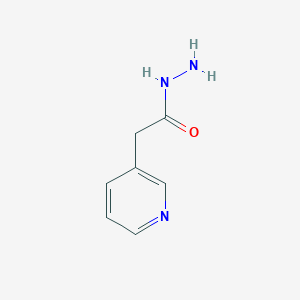

IUPAC Name |

2-pyridin-3-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-10-7(11)4-6-2-1-3-9-5-6/h1-3,5H,4,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOCJFXVAGVZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.